molecular formula C9H8ClFO2 B15227883 (R)-2-(3-Chloro-5-fluorophenyl)propanoic acid

(R)-2-(3-Chloro-5-fluorophenyl)propanoic acid

Cat. No.: B15227883
M. Wt: 202.61 g/mol
InChI Key: KRIRNFANWJIQFF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(3-Chloro-5-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of a chlorine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chloro-5-fluorophenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a precursor compound, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of ®-2-(3-Chloro-5-fluorophenyl)propanoic acid may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Chloro-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-(3-Chloro-5-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(3-Chloro-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity for these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Chloro-5-fluorophenyl)propanoic acid
  • 2-(3-Chloro-5-fluorophenyl)acetic acid
  • 2-(3-Chloro-5-fluorophenyl)butanoic acid

Uniqueness

®-2-(3-Chloro-5-fluorophenyl)propanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structurally similar compounds. The presence of both chlorine and fluorine atoms on the phenyl ring also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

(2R)-2-(3-chloro-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)/t5-/m1/s1

InChI Key

KRIRNFANWJIQFF-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)Cl)F)C(=O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.